molecular formula C13H11NO5 B1354952 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid CAS No. 92632-81-0

5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid

Cat. No. B1354952
CAS RN: 92632-81-0
M. Wt: 261.23 g/mol
InChI Key: IROQTJRDINLHEO-UHFFFAOYSA-N
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Description

“5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid” is also known as “(S)-5-Amino-2-(1,3-dioxoisoindolin-2-yl)-5-oxopentanoic acid” with the CAS Number: 3343-29-1. It has a linear formula of C13H12N2O5 . The compound is a solid and is stored in a sealed, dry environment at room temperature .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound was synthesized by the fusion of alanine with phthalic anhydride at 150 °C, followed by coupling with methyl anthranilate . Another compound was synthesized by the reaction of phthalic anhydride and 5-amino-3-(4-(dimethylamino)phenyl)-1-phenyl-1H-pyrazole-4-carbonitrile .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as IR, UV-Vis, NMR, and MS . Single-crystal XRD was also used to verify the structure of a compound, in which N-H⋯O bonding stabilizes the molecular configuration .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a series of novel phthalimido-thiazolidine-2-4-dione derivatives were synthesized and evaluated for their antineoplastic activities against cancer cells .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, a compound was found to be a yellow solid with a melting point of 255.9 °C . DFT studies suggest that the HOMO is over the substituted aromatic ring, the LUMO is present mainly over the indole side, and nucleophilic and electrophilic corners point out the reactivity of the product .

Scientific Research Applications

Biological and Pharmacological Significance

CGA is recognized for its potent antioxidant activity, which plays a critical role in protecting against oxidative stress and free radical damage. It has been extensively studied for its hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertensive, and central nervous system stimulatory effects. Additionally, CGA modulates lipid and glucose metabolism, offering therapeutic potential for metabolic disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. Its antioxidant and free radical scavenging properties are particularly noteworthy, suggesting its use as a natural safeguard food additive to replace synthetic antibiotics and reduce medicinal costs (Naveed et al., 2018).

Nutraceutical and Food Additive Roles

As a nutraceutical, CGA demonstrates significant health-promoting properties, particularly in the treatment of metabolic syndrome, which includes antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. The dual role of CGA as both a nutraceutical for metabolic syndrome prevention and treatment and as a food additive highlights its multifaceted applications. Its antimicrobial activity against a broad range of organisms makes it an attractive option for the food industry in search of natural molecules for food preservation. Furthermore, its antioxidant properties, especially against lipid oxidation, and protective effects against the degradation of other bioactive compounds in food, underline its potential as a key ingredient in dietary supplements and functional foods (Santana-Gálvez et al., 2017).

Antioxidant Activity Analysis

The importance of CGA and other phenolic compounds in various fields, from food engineering to medicine and pharmacy, is further supported by their antioxidant properties. Various tests, such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests, are used to determine antioxidant activity, emphasizing the role of CGA in antioxidant analysis and the determination of antioxidant capacity in complex samples. These assays, based on chemical reactions and spectrophotometry, have been successfully applied in the analysis of antioxidants, showcasing the significance of CGA in scientific research focused on understanding and leveraging antioxidant properties (Munteanu & Apetrei, 2021).

Safety And Hazards

The safety and hazards of similar compounds have been reported. For instance, the compound “(S)-5-Amino-2-(1,3-dioxoisoindolin-2-yl)-5-oxopentanoic acid” has a GHS signal word of “Warning” with hazard statements H302-H315-H319-H335 .

Future Directions

The future directions for the study of similar compounds include further investigations into their viability as potential therapeutic agents. For instance, a compound was highlighted as a promising candidate for cancer therapy, but more studies are needed to confirm its viability .

properties

IUPAC Name

5-(1,3-dioxoisoindol-2-yl)-4-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO5/c15-8(5-6-11(16)17)7-14-12(18)9-3-1-2-4-10(9)13(14)19/h1-4H,5-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROQTJRDINLHEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70567539
Record name 5-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid

CAS RN

92632-81-0
Record name 5-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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